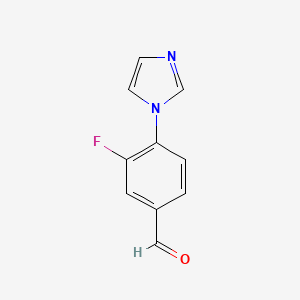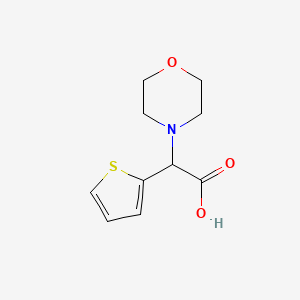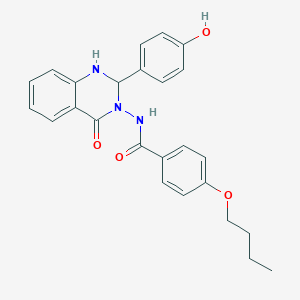![molecular formula C8H8ClN3 B3161572 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871024-30-5](/img/structure/B3161572.png)
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
“4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, a study reported the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives using a microwave technique . Another study reported the synthesis of 2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile from 2-chloroacetonitrile and methyl formate .Molecular Structure Analysis
The molecular structure of “4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI code for this compound is1S/C6H4ClN3/c7-6-5-4 (1-2-8-5)9-3-10-6/h1-3,8H . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” include a molecular weight of 153.57 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
- Application : It is used in the preparation of compounds with antibacterial and antitumor activities . The compound binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA.
- Application : These inhibitors can effectively lower blood glucose levels without causing weight gain or hypoglycemia. They offer prolonged therapeutic control of blood glucose .
Antibacterial and Antitumor Activities
DPP-IV Inhibition for Blood Glucose Control
Pharmaceutical Intermediates
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine inhibits the growth of bacteria by binding to the DNA gyrase . This binding prevents the enzyme from breaking down the bacterial DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this enzyme, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, which inhibits their growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound effectively stops the bacteria from multiplying, which can help to control bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-4-3-6-7(12)8(9)11-5-10-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNOHXNCJWNQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00832984 | |
| Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
871024-30-5 | |
| Record name | 4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00832984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


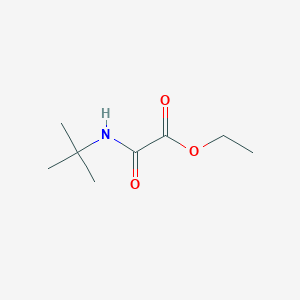
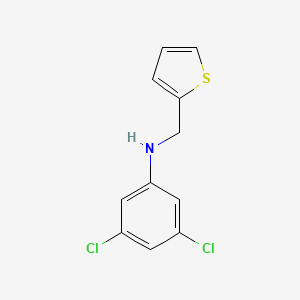
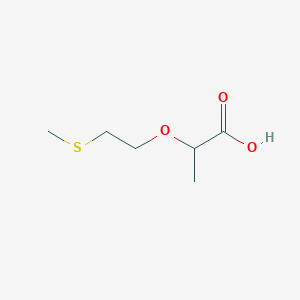
![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)
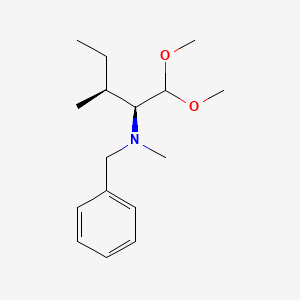
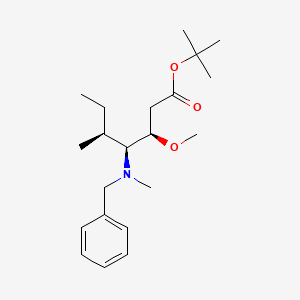
![[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B3161529.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)

